3,5-Di(hydroxymethyl)phenol
CAS No.: 153707-56-3
Cat. No.: VC21109107
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 153707-56-3 |
---|---|
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | 3,5-bis(hydroxymethyl)phenol |
Standard InChI | InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 |
Standard InChI Key | IKFWPXJYAIJZES-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1CO)O)CO |
Canonical SMILES | C1=C(C=C(C=C1CO)O)CO |
Introduction
Chemical Identity and Structure
3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . Also known as 3,5-bis(hydroxymethyl)phenol or (5-hydroxy-1,3-phenylene)dimethanol, this compound is registered in chemical databases with CAS number 153707-56-3 . Its structure features a central phenol ring with a hydroxyl group directly attached to the aromatic ring and two hydroxymethyl (-CH2OH) groups symmetrically positioned at the 3 and 5 positions.
Structural Characteristics and Nomenclature
The structural architecture of 3,5-Di(hydroxymethyl)phenol combines the reactivity of a phenol with the functionality of primary alcohols. This unique arrangement creates a molecule with three distinct hydroxyl groups—one phenolic and two from the hydroxymethyl substituents—granting it diverse chemical reactivity profiles. The compound's systematic IUPAC name is (5-hydroxy-1,3-phenylene)dimethanol, reflecting its core structure and functional groups .
The compound has several recognized synonyms in scientific literature and chemical databases:
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3,5-Di(hydroxymethyl)phenol
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3,5-bis(hydroxymethyl)phenol
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(5-hydroxy-1,3-phenylene)dimethanol
Database Recognition and Registration
The compound has been recognized in chemical databases since 2005, with the most recent modification to its record occurring on March 29, 2025 . This indicates ongoing research interest and potential applications being discovered for this compound.
Table 1: Molecular Identification Parameters of 3,5-Di(hydroxymethyl)phenol
Parameter | Value |
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CAS Registry Number | 153707-56-3 |
PubChem CID | 1519415 |
Molecular Formula | C8H10O3 |
Molecular Weight | 154.16 g/mol |
Creation Date in PubChem | July 11, 2005 |
Last Modified | March 29, 2025 |
Physical and Chemical Properties
The physical and chemical properties of 3,5-Di(hydroxymethyl)phenol are significantly influenced by its unique structural features, particularly the phenolic hydroxyl group and the two hydroxymethyl substituents.
Chemical Reactivity
The chemical reactivity of 3,5-Di(hydroxymethyl)phenol stems from its three hydroxyl groups, each with distinct reactivity profiles:
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The phenolic hydroxyl group can participate in typical phenol reactions:
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Electrophilic aromatic substitution, favored by the electron-donating hydroxyl group
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Esterification and etherification reactions
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Acid-base interactions (pKa typically between 9-10 for phenols)
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The hydroxymethyl groups can undergo reactions characteristic of primary alcohols:
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Oxidation to aldehydes or carboxylic acids
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Nucleophilic substitution reactions
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Esterification and etherification
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This combination of reactive sites makes 3,5-Di(hydroxymethyl)phenol particularly valuable as a building block in organic synthesis and polymer chemistry.
Applications and Uses
3,5-Di(hydroxymethyl)phenol demonstrates versatility across multiple applications, particularly in polymer chemistry and materials science.
Polymer Chemistry Applications
The primary documented application of 3,5-Di(hydroxymethyl)phenol is in polymer chemistry, specifically in the synthesis of poly(aryl ether)dendrimers. Dendrimers are highly branched, star-shaped polymers with well-defined molecular structures and unique properties, including:
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High degree of structural symmetry
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Multiple terminal functional groups
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Controlled molecular weight and polydispersity
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Distinct interior microenvironments
The hydroxymethyl groups in 3,5-Di(hydroxymethyl)phenol serve as reactive handles for polymerization reactions, allowing for controlled growth of dendritic structures. The phenolic hydroxyl group can participate in ether formation, particularly relevant for poly(aryl ether) dendrimers.
Comparative Analysis with Related Compounds
Comparing 3,5-Di(hydroxymethyl)phenol with structurally related compounds provides insights into its unique properties and potential applications.
Comparison with 3,5-Dimethylphenol
3,5-Dimethylphenol (3,5-xylenol) shares the same core structure as 3,5-Di(hydroxymethyl)phenol but features methyl groups instead of hydroxymethyl groups at positions 3 and 5. This structural difference results in significant variations in physical and chemical properties:
Table 2: Comparison between 3,5-Di(hydroxymethyl)phenol and 3,5-Dimethylphenol
Property | 3,5-Di(hydroxymethyl)phenol | 3,5-Dimethylphenol |
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Molecular Formula | C8H10O3 | C8H10O |
Molecular Weight | 154.16 g/mol | 122.16 g/mol |
Functional Groups | Phenolic OH, 2× CH2OH | Phenolic OH, 2× CH3 |
Expected Solubility | Higher in polar solvents | Lower in polar solvents |
Hydrogen Bonding Capacity | High (3 OH groups) | Low (1 OH group) |
Reactivity | Multiple reactive sites | Limited reactive sites |
3,5-Dimethylphenol has documented thermochemical properties, including an enthalpy of formation (ΔfH° gas) of -38.63 ± 0.16 kcal/mol and heat capacity values ranging from 10.51 cal/mol·K at 50K to 87.2 cal/mol·K at 1100K . The presence of hydroxymethyl groups in 3,5-Di(hydroxymethyl)phenol would significantly alter these thermodynamic parameters due to the different electronic and steric effects.
Relationship to 3,5-Dihydroxybenzoic Acid
3,5-Dihydroxybenzoic acid has been identified as a potent inhibitor of tyrosine phenol-lyase (TPL), demonstrating significant potential in decreasing fecal phenol levels in mice . Both compounds share similar structural features, with substituents at positions 3 and 5 of a phenol ring, although 3,5-dihydroxybenzoic acid contains hydroxyl groups directly attached to the aromatic ring, while 3,5-Di(hydroxymethyl)phenol has hydroxymethyl groups.
This structural similarity suggests that 3,5-Di(hydroxymethyl)phenol might also exhibit interesting biochemical properties that could be explored in enzyme inhibition studies or other biological applications.
Research Significance and Future Directions
The structural uniqueness of 3,5-Di(hydroxymethyl)phenol positions it as a valuable compound in both synthetic organic chemistry and materials science.
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